

Application Notes and Protocols for Gunagratinib in In Vivo Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

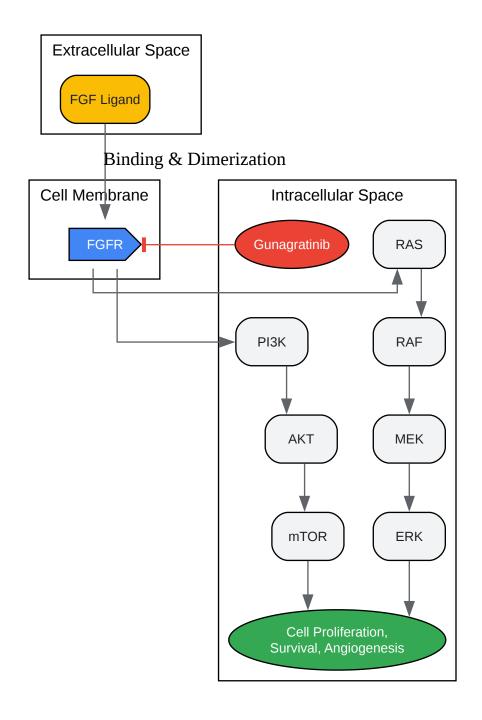
Introduction

Gunagratinib (also known as ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It functions as an irreversible covalent inhibitor, which may allow it to overcome acquired resistance to first-generation reversible FGFR inhibitors.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models of human cancers harboring FGFR gene aberrations, including lung, gastric, urothelial, and liver cancer.[5] These application notes provide a detailed protocol for utilizing **gunagratinib** in in vivo mouse xenograft models based on available preclinical data.

Mechanism of Action: FGFR Signaling Inhibition

Gunagratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, can drive tumor cell proliferation, survival, and angiogenesis. **Gunagratinib** covalently binds to the FGFRs, blocking the downstream signaling cascades.





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Caption: Gunagratinib inhibits the FGFR signaling pathway.

Experimental Protocols

This section outlines a general protocol for evaluating the efficacy of **gunagratinib** in a cell line-derived xenograft (CDX) model. This protocol is based on preclinical data for **gunagratinib**



and common practices for similar anti-cancer agents.[5][6][7]

Materials

- Cell Lines:
 - NCI-H1581 (non-small cell lung cancer, FGFR1 amplification)
 - SNU-16 (gastric cancer, FGFR2 amplification)
 - RT112 (urothelial cancer)
 - Hep3B (hepatocellular carcinoma)
- Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
- Gunagratinib (ICP-192): To be formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
- Vehicle Control: 0.5% methylcellulose.
- Cell Culture Media and Reagents: As required for the specific cell line.
- Matrigel (optional, for co-injection with cells).
- · Calipers for tumor measurement.

Experimental Workflow



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Caption: Experimental workflow for a **gunagratinib** xenograft study.

Detailed Methodology

· Cell Culture and Preparation:



- Culture the selected cancer cell line according to standard protocols.
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphatebuffered saline (PBS) or a suitable medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.
- Tumor Implantation:
 - Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements every 2-3 days.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
 - When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer gunagratinib orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 0.3, 1, 3, 10 mg/kg).[5]
 - Administer the vehicle control to the control group following the same schedule.
- Monitoring and Endpoints:
 - Measure tumor volume and mouse body weight at least twice a week.
 - The study endpoint can be a predetermined tumor volume, a specific study duration, or signs of toxicity (e.g., significant body weight loss).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Data Presentation



The following tables summarize the preclinical efficacy of **gunagratinib** in various cell linederived xenograft models.[5]

Table 1: Gunagratinib Efficacy in NCI-H1581 Lung Cancer Xenograft Model

Treatment Group	Dosing (p.o., BID)	Mean Tumor Volume (mm³) at Day 20 (approx.)
Vehicle Control	-	~2000
Gunagratinib	0.3 mg/kg	~1000
Gunagratinib	1 mg/kg	~500
Gunagratinib	3 mg/kg	<500

Table 2: Gunagratinib Efficacy in SNU-16 Gastric Cancer Xenograft Model

Treatment Group	Dosing (p.o., BID)	Mean Tumor Volume (mm³) at Day 30 (approx.)
Vehicle Control	-	~800
Gunagratinib	0.3 mg/kg	~400
Gunagratinib	1 mg/kg	~200
Gunagratinib	3 mg/kg	<200
Gunagratinib	10 mg/kg	<200

Table 3: Gunagratinib Efficacy in RT112 Urothelial Cancer Xenograft Model



Treatment Group	Dosing (p.o., BID)	Mean Tumor Volume (mm³) at Day 25 (approx.)
Vehicle Control	-	~1500
Gunagratinib	0.3 mg/kg	~1000
Gunagratinib	1 mg/kg	~500
Gunagratinib	3 mg/kg	<500

Table 4: **Gunagratinib** Efficacy in Hep3B Liver Cancer Xenograft Model

Treatment Group	Dosing (p.o., BID)	Mean Tumor Volume (mm³) at Day 20 (approx.)
Vehicle Control	-	~1500
Gunagratinib	10 mg/kg	<500 (tumor regression observed)

Safety and Tolerability

In preclinical xenograft models, **gunagratinib** demonstrated a favorable safety profile. The maximum tolerated dose (MTD) was shown to be substantially higher than the effective doses. [5] Continuous 14-day administration to rats also showed no apparent toxicity.[5] In clinical trials, the most common treatment-related adverse events included hyperphosphatemia, which is a known on-target effect of FGFR inhibition.[2][3]

Conclusion

Gunagratinib has shown significant anti-tumor activity in preclinical mouse xenograft models across a range of cancer types with FGFR alterations. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this promising pan-FGFR inhibitor.



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